molecular formula C12H12N2O2 B8699807 2-Amino-3-quinolin-6-ylpropanoic acid

2-Amino-3-quinolin-6-ylpropanoic acid

Cat. No. B8699807
M. Wt: 216.24 g/mol
InChI Key: GVUXWMQJDJQMLK-UHFFFAOYSA-N
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Patent
US06747150B2

Procedure details

N-Acetyl β-(6-quinolinyl)-D,L-alanine ethyl ester (728 mg, 2.55 mmol) was heated at reflux in 6N HCl (20 mL). After 20 h, the reaction mixture was concentrated to dryness and the residue was dried in vacuo to provide the title compound, which was used directly in the next reaction.
Name
N-Acetyl β-(6-quinolinyl)-D,L-alanine ethyl ester
Quantity
728 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH:5]([CH2:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[CH:16][CH:15]=[CH:14]2)[NH:6]C(=O)C)C>Cl>[N:17]1[C:18]2[C:13](=[CH:12][C:11]([CH2:10][CH:5]([C:4]([OH:21])=[O:3])[NH2:6])=[CH:20][CH:19]=2)[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
N-Acetyl β-(6-quinolinyl)-D,L-alanine ethyl ester
Quantity
728 mg
Type
reactant
Smiles
C(C)OC(C(NC(C)=O)CC=1C=C2C=CC=NC2=CC1)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CC(N)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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